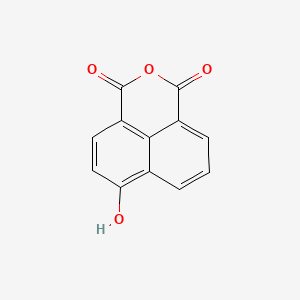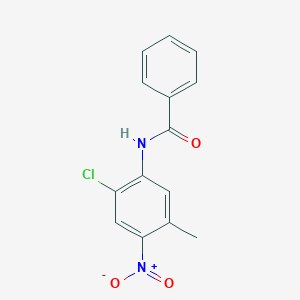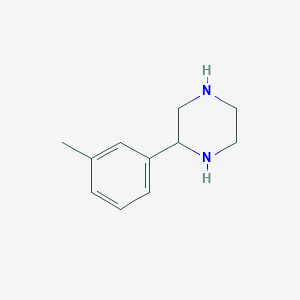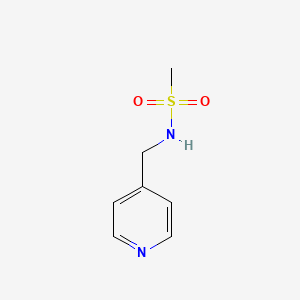
4-Hydroxy-1,8-naphthalic anhydride
概要
説明
4-Hydroxy-1,8-naphthalic anhydride is a derivative of 1,8-naphthalic anhydride . It has been used in the synthesis of various organic compounds and has shown potential in the field of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of this compound involves the use of 1,8-naphthalic anhydride as a starting material. The synthesis process has been optimized to achieve good reproducibility and high yield .Molecular Structure Analysis
The molecular structure of this compound affects its optical and electronic properties. The substituent groups in the molecular structure can influence these properties .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it can react with amines and alkoxides to yield a large family of naphthalimides, which are used as optical brighteners .Physical And Chemical Properties Analysis
This compound exhibits a long emission wavelength around 600 nm and high solubility in polar solvents . It also shows high stability under different pH conditions .科学的研究の応用
Fluorescent Material Development
Dye and Pigment Industry
The derivatives of 1,8-naphthalic anhydride, including 4-Hydroxy-1,8-naphthalic anhydride, have been extensively used in the dye and pigment industry. These derivatives are known for producing a range of colors from orange to bluish-red dyes with excellent fastness to sublimation on polyester. They are also applicable for the coloration of other materials like cellulose acetate and polyamide (A. T. Peters & M. Bide, 1986).
Pharmaceutical and Biochemical Research
This compound derivatives have found applications in pharmaceutical and biochemical research. For instance, its derivatives are used in developing fluorescent probes and chemical sensors, useful in detecting various biochemical parameters and substances. These probes can act as pH-sensitive switches, indicating the environmental conditions in biological systems (Zhuo-Huan Li, 2008).
Polymer Research
In polymer research, derivatives of this compound have been synthesized for use as fluorescent brightening agents. These agents are specifically designed to enhance the brightness and whiteness of polymeric materials, thereby improving their aesthetic appeal and functional qualities (I. Grabtchev, 1995).
Photophysical and Photochemical Studies
1,8-Naphthalic anhydride derivatives, including this compound, are studied for their photophysical and photochemical properties. Research in this area explores their potential use in various applications, such as in the development of photoactive materials, photoinitiators for polymerization, and in understanding the mechanisms of light-induced chemical reactions (G. Noirbent & F. Dumur, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
8-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O4/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKXHILYGIQGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421722 | |
| Record name | 6-Hydroxy-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52083-08-6 | |
| Record name | 6-Hydroxy-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














